alpha-D-Mannose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-PQMKYFCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015858 | |
| Record name | alpha-D-Mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Information not available., Solid | |
| Record name | alpha-D-Mannopyranose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | D-Mannose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
713.0 mg/mL at 17 °C | |
| Record name | D-Mannose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7296-15-3, 101357-07-7, 3458-28-4 | |
| Record name | α-D-Mannopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | alpha-D-Mannose | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296153 | |
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| Record name | alpha-D-Mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |
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| Record name | Calcium sulfide (CaS), solid soln. with strontium sulfide, bismuth and europium-doped | |
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| Record name | .ALPHA.-D-MANNOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | D-Mannose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
132 °C | |
| Record name | D-Mannose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biochemical Pathways of Alpha D Mannose Metabolism
Mannose Biosynthesis from Precursors
The journey of mannose within the cell often begins with its synthesis from other sugars, primarily glucose. This biosynthetic route is a testament to the cell's metabolic flexibility, allowing it to produce essential building blocks from available precursors.
A key entry point into mannose metabolism is through the action of the enzyme phosphomannose isomerase (MPI), also known as mannose-6-phosphate (B13060355) isomerase (PMI). wikipedia.org This enzyme catalyzes the reversible isomerization of fructose-6-phosphate (B1210287) (F6P), an intermediate of glycolysis, to mannose-6-phosphate (M6P). wikipedia.orgwikipedia.org This reaction serves as a critical bridge between glucose metabolism and mannose metabolism. nih.gov The enzymatic mechanism involves a zinc-dependent hydride transfer, where the aldose (mannose) is converted to a ketose (fructose) via a cis-enediol intermediate. wikipedia.orgmaayanlab.cloud MPI's ability to interconvert these two hexose (B10828440) phosphates is central to maintaining the cellular supply of D-mannose derivatives required for numerous glycosylation reactions. maayanlab.cloudgenecards.org
While a significant portion of mannose for glycosylation is derived from glucose, extracellular mannose can also be taken up by cells and phosphorylated by hexokinase to form M6P. wikipedia.orgnih.gov However, the conversion from F6P by MPI is considered the primary route for synthesizing mannose when it is not available from external sources. nih.gov
Mannose-6-phosphate (M6P) is a pivotal molecule in mannose metabolism. As mentioned, it is primarily formed from fructose-6-phosphate by the enzyme phosphomannose isomerase. wikipedia.org Alternatively, free mannose entering the cell is phosphorylated at the C6 position by hexokinase to yield M6P. wikipedia.org
M6P stands at a metabolic crossroads. It can be channeled towards glycolysis by being converted back to F6P, or it can be committed to the synthesis of activated mannose donors for glycosylation. wikipedia.orgresearchgate.net The accumulation of M6P can have regulatory effects, including the inhibition of glycolysis. researchgate.netresearchgate.net
The next committed step in the biosynthesis of activated mannose donors is the conversion of mannose-6-phosphate (M6P) to mannose-1-phosphate (Man-1-P). nih.gov This intramolecular phosphoryl group transfer is catalyzed by the enzyme phosphomannomutase 2 (PMM2). wikipedia.orgcdghub.commedlineplus.gov PMM2 is a crucial enzyme, and its deficiency leads to congenital disorders of glycosylation (CDG), highlighting its importance in cellular function. cdghub.commedlineplus.gov
The reaction involves the isomerization of the phosphate (B84403) group from the 6th to the 1st carbon of the mannose sugar. wikipedia.orgcdghub.com Man-1-P is the direct precursor for the synthesis of GDP-mannose, a key molecule in various glycosylation pathways. cdghub.complos.org In humans, there are two phosphomannomutase paralogs, PMM1 and PMM2, both of which can catalyze this reaction. plos.org
The activation of mannose for its use in glycosylation reactions involves the synthesis of the nucleotide sugar guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose). ontosight.ai This high-energy donor molecule is formed from mannose-1-phosphate and guanosine triphosphate (GTP) in a reaction catalyzed by the enzyme mannose-1-phosphate guanylyltransferase, also known as GDP-mannose pyrophosphorylase (GDP-MP). wikipedia.orgreactome.orgrsc.org
Conversion to Mannose-1-Phosphate (Man-1-P) via Phosphomannomutase 2 (PMM2)
Metabolic Interconnections and Regulation
The metabolism of alpha-D-mannose does not occur in isolation but is intricately woven into the larger network of cellular carbohydrate metabolism. Its close relationship with glucose and fructose (B13574) metabolism ensures a coordinated response to the cell's energy and biosynthetic needs.
The metabolic pathways of mannose, glucose, and fructose are closely intertwined. nih.gov The key connection point is the interconversion of mannose-6-phosphate (M6P) and fructose-6-phosphate (F6P) by phosphomannose isomerase (MPI). wikipedia.orgresearchgate.net This allows for the flow of metabolites between glycolysis and the mannose metabolic pathway.
When glucose is abundant, F6P from glycolysis can be shunted towards mannose synthesis. wikipedia.org Conversely, excess mannose can be converted to F6P and enter the glycolytic pathway for energy production. wikipedia.org This bidirectional link ensures that the cell can adapt to varying availability of these sugars. nih.gov
The metabolism of fructose also feeds into this network. Fructose can be metabolized to intermediates of glycolysis, such as glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which can then be converted to F6P and subsequently to M6P. nih.govresearchgate.net This demonstrates a comprehensive integration of the metabolism of these three major hexoses, allowing for metabolic flexibility and the efficient utilization of available carbohydrate sources.
Interactive Data Table: Key Enzymes in this compound Metabolism
| Enzyme | Substrate(s) | Product(s) | Function |
| Phosphomannose Isomerase (MPI) | Fructose-6-phosphate | Mannose-6-phosphate | Interconverts F6P and M6P, linking glycolysis and mannose metabolism. wikipedia.orgwikipedia.org |
| Hexokinase | Mannose, ATP | Mannose-6-phosphate, ADP | Phosphorylates free mannose to M6P. wikipedia.orgnih.gov |
| Phosphomannomutase 2 (PMM2) | Mannose-6-phosphate | Mannose-1-phosphate | Isomerizes M6P to M1P, a committed step in GDP-mannose synthesis. wikipedia.orgcdghub.commedlineplus.gov |
| Mannose-1-phosphate guanylyltransferase | Mannose-1-phosphate, GTP | GDP-mannose, Pyrophosphate | Synthesizes the activated mannose donor, GDP-mannose. wikipedia.orgreactome.orgrsc.org |
Regulation of Mannose-6-Phosphate Flux into Glycosylation versus Catabolism
Once inside the cell, mannose is phosphorylated by hexokinase to yield mannose-6-phosphate (M6P). nih.gov This intermediate stands at a critical metabolic juncture, with its fate being tightly regulated between two primary pathways: catabolism through glycolysis or anabolic use in glycosylation.
The majority of M6P is directed towards catabolism by the enzyme phosphomannose isomerase (PMI), which converts it into fructose-6-phosphate (F6P). nih.govacs.org F6P then enters the glycolytic pathway, serving as an energy source for the cell. nih.gov The activity of PMI is crucial; a deficiency in this enzyme can lead to the accumulation of M6P, which can be detrimental to the cell. amourfund.orgeuropa.eu Conversely, a smaller fraction of M6P is shunted into glycosylation pathways. This is initiated by the enzyme phosphomannomutase (PMM2), which converts M6P to mannose-1-phosphate (M1P). nih.govbiologists.com
The regulation of M6P levels is vital, as an excess can inhibit key glycolytic enzymes like phosphoglucose (B3042753) isomerase and glucose-6-P dehydrogenase. amourfund.org The flux of M6P is therefore a critical determinant of cellular homeostasis, balancing the need for energy production with the demands of synthesizing essential glycoconjugates. In individuals with a deficiency in PMI (Congenital Disorder of Glycosylation, Type Ib), the catabolic route is impaired. amourfund.org In such cases, the administration of mannose can help bypass the enzymatic block by increasing the substrate pool for hexokinase, thereby boosting M6P levels for the glycosylation pathway. biologists.com
| Metabolic Pathway | Key Enzyme | Product | Primary Cellular Fate |
| Catabolism | Phosphomannose Isomerase (PMI) | Fructose-6-Phosphate (F6P) | Glycolysis |
| Glycosylation | Phosphomannomutase (PMM2) | Mannose-1-Phosphate (M1P) | N-glycan synthesis |
Role of GDP-Mannose Pyrophosphorylase B (GMPPB) and its Regulatory Subunits
Following its conversion from M6P, mannose-1-phosphate is utilized in a crucial reaction catalyzed by GDP-mannose pyrophosphorylase B (GMPPB). This enzyme facilitates the synthesis of GDP-mannose from M1P and guanosine triphosphate (GTP). europa.eufrontiersin.org GDP-mannose is an essential activated sugar nucleotide that serves as the primary mannose donor for various glycosylation reactions, including N-glycosylation, O-mannosylation, C-mannosylation, and the formation of glycosylphosphatidylinositol (GPI) anchors. frontiersin.orgnih.gov
The activity of GMPPB is subject to intricate regulation. A key regulatory mechanism involves its interaction with a catalytically inactive paralogue, GDP-mannose pyrophosphorylase A (GMPPA). frontiersin.org GMPPA functions as an allosteric feedback inhibitor of GMPPB. frontiersin.orgfrontiersin.org It binds to GDP-mannose and, in this state, interacts with GMPPB to inhibit its catalytic activity, thus providing a mechanism to control the cellular levels of GDP-mannose. frontiersin.orggenecards.org The GMPPA-GMPPB complex is composed of four GMPPA subunits and eight GMPPB subunits. genecards.org
Recent research has uncovered another layer of regulation for GMPPB activity: ubiquitination. frontiersin.orgresearchgate.net The E3 ubiquitin ligase TRIM67 has been identified as a candidate for interacting with and ubiquitinating GMPPB. researchgate.net This post-translational modification has been shown to decrease the enzymatic activity of GMPPB, although it does not appear to affect its interaction with GMPPA or its protein turnover. researchgate.net This suggests that ubiquitination represents a distinct regulatory mechanism for modulating the supply of GDP-mannose for glycosylation processes. frontiersin.org
Cellular Uptake Mechanisms of Mannose
The entry of extracellular mannose into human cells is a critical first step for its subsequent metabolism. This process is primarily mediated by protein transporters embedded in the cell membrane.
Facilitated Diffusion via Hexose Transporters (GLUTs)
The principal mechanism for mannose uptake is through facilitated diffusion mediated by the glucose transporter (GLUT) family, also known as the solute carrier family 2 (SLC2A). nih.govnih.gov Several GLUT isoforms have been shown to transport mannose, including GLUT1, GLUT2, and GLUT3. oatext.comebi.ac.uk GLUT1, in particular, exhibits broad substrate specificity and can transport various hexoses, including mannose. ebi.ac.uk
Studies have demonstrated that mannose transport via GLUTs is a competitive process, meaning it can be inhibited by other substrates of these transporters, such as glucose. nih.govacs.org Furthermore, inhibitors of glucose transporters, like cytochalasin B, have been shown to completely block mannose transport, reinforcing the central role of GLUTs in this process. nih.govacs.org Despite the physiological concentration of mannose being significantly lower than that of glucose, transport through GLUTs is considered the main pathway for cellular mannose acquisition. nih.gov Research comparing glucose- and mannose-coated liposomes for cancer cell uptake confirmed that transport occurs via GLUT1, though with a lower affinity for mannose compared to glucose. spiedigitallibrary.org
| Transporter | Gene | Substrates Include | Tissue Expression Includes |
| GLUT1 | SLC2A1 | Glucose, Galactose, Mannose, Glucosamine (B1671600) | Brain, Erythrocytes, Fetal tissues |
| GLUT2 | SLC2A2 | Glucose, Galactose, Fructose, Mannose, Glucosamine | Liver, Intestine, Kidney, Brain |
| GLUT3 | SLC2A3 | Glucose, Galactose, Mannose, Xylose, Fucose | Brain |
Potential Involvement of SGLT-like Transporters
In addition to the GLUT family, there is evidence suggesting the involvement of sodium-glucose cotransporters (SGLTs), part of the solute carrier family 5 (SLC5), in mannose transport. wikipedia.org Specifically, SGLT4 (encoded by the SLC5A9 gene) has been identified as a transporter for mannose. wikipedia.orgresearchgate.net Unlike GLUTs, SGLTs mediate secondary active transport, utilizing a sodium ion gradient to move sugars against their concentration gradient. wikipedia.orgimrpress.com
SGLT4 is expressed in tissues such as the small intestine and kidney. researchgate.netimrpress.com It has been proposed that SGLT4 is primarily responsible for the renal reabsorption of mannose and plays a role in mannose homeostasis. researchgate.netmdpi.com While SGLT4 can also transport glucose and fructose, it appears to have a higher affinity for mannose, suggesting a specialized role in its transport. researchgate.net This indicates a potential dual-transporter system for mannose uptake, with GLUTs handling facilitated diffusion and SGLTs providing an active transport mechanism in specific tissues.
Roles of Alpha D Mannose in Glycoconjugate Biosynthesis and Function
Contribution to Glycoprotein (B1211001) Synthesis
alpha-D-Mannose is a critical monosaccharide in the synthesis of glycoproteins, which are proteins with attached carbohydrate chains, known as glycans. Its involvement is multifaceted, ranging from the initiation of N-linked glycosylation to influencing the final three-dimensional structure and secretion of proteins.
N-linked glycosylation is a major post-translational modification where a pre-assembled oligosaccharide is transferred to a nascent polypeptide chain in the endoplasmic reticulum (ER). This compound is a dominant component of this process. The biosynthesis of the precursor oligosaccharide, which has the structure Glc₃Man₉GlcNAc₂, begins on the cytoplasmic side of the ER membrane with the attachment of two N-acetylglucosamine (GlcNAc) residues and five mannose residues to a lipid carrier called dolichol phosphate (B84403). wikipedia.org This initial core is then flipped into the ER lumen, where four more mannose residues and three glucose residues are added to complete the precursor. frontiersin.org
The mannose residues for this process are derived from GDP-mannose. portlandpress.com While cells can synthesize mannose from glucose, studies in cultured hepatoma cells have shown that the majority of mannose for glycoprotein biosynthesis comes from extracellular mannose. wikipedia.org This exogenous mannose is transported into the cell and phosphorylated by hexokinase to form mannose-6-phosphate (B13060355). nih.gov This is then converted to mannose-1-phosphate, a precursor for GDP-mannose. ontosight.ai The direct utilization of extracellular mannose appears to be more significant than its conversion from glucose for N-glycosylation in certain cells. oup.comoup.com
Once the Glc₃Man₉GlcNAc₂ precursor is fully assembled, it is transferred en bloc to specific asparagine residues on the growing polypeptide chain. wikipedia.org Following this transfer, the oligosaccharide chain undergoes extensive processing, which includes the trimming of glucose and some mannose residues by specific enzymes called glycosidases. In the cis-Golgi, α-1,2-linked mannose residues are removed by mannosidases. wikipedia.org This trimming is a crucial step for the subsequent synthesis of hybrid and complex N-linked glycans. nih.gov
In addition to N-linked glycosylation, this compound is also involved in a less common but important modification known as C-mannosylation. This process involves the attachment of a single α-mannose residue directly to the indole (B1671886) C2 atom of a tryptophan residue via a stable C-C bond. nih.govspandidos-publications.com This modification occurs in the endoplasmic reticulum and is catalyzed by C-mannosyltransferases. nih.govelifesciences.org
The consensus sequence for C-mannosylation is typically a Trp-x-x-Trp/Cys (W-x-x-W/C) motif, where the first tryptophan residue is the site of mannose attachment. nih.govresearchgate.net This type of modification is found in a variety of proteins, particularly those containing thrombospondin type I repeats (TSRs) and type I cytokine receptors. nih.govnih.gov The donor for the mannose in this reaction is dolichyl-phosphate-mannose (Dol-P-Man). molbiolcell.org
The addition of mannose residues, through both N- and C-glycosylation, has a profound impact on the folding, final conformation, and subsequent secretion of glycoproteins.
N-Glycosylation and Quality Control: The high-mannose N-glycan attached to newly synthesized proteins in the ER acts as a quality control checkpoint. doi.org Chaperones like calnexin (B1179193) and calreticulin (B1178941) bind to these mannose-rich glycans, assisting in the proper folding of the protein. biologists.com If a protein fails to fold correctly, the trimming of mannose residues by ER mannosidases can signal it for degradation through the ER-associated degradation (ERAD) pathway. doi.org O-mannosylation, the attachment of mannose to serine or threonine residues, also plays a role in protein quality control, helping to remove misfolded proteins from folding cycles and targeting them for disposal. nih.gov
C-Mannosylation and Stability: C-mannosylation has been shown to be critical for the proper folding, stability, and secretion of the proteins it modifies. researchgate.netresearchgate.net The attachment of α-mannose to tryptophan residues can enhance the stability of protein domains like TSRs. elifesciences.orgnih.gov It is thought that C-mannosylation occurs co-translationally and aids in the correct formation of disulfide bonds. elifesciences.org Studies have shown that the absence of C-mannosylation can lead to impaired secretion of certain proteins, such as ADAMTS-like 1/punctin-1 and the C. elegans netrin receptor UNC-5. spandidos-publications.comnih.gov The modification can also influence the conformation of the protein, potentially affecting its enzymatic activity. spandidos-publications.com
C-Mannosylation in Protein Structures
Involvement in Glycolipid Assembly
This compound is a key component in the assembly of certain glycolipids, most notably glycosylphosphatidylinositol (GPI) anchors. GPI anchors are complex glycolipid structures that attach proteins to the cell surface in eukaryotes. nih.gov
The core structure of a GPI anchor is conserved and consists of a phosphatidylinositol (PI) moiety linked to a non-N-acetylated glucosamine (B1671600) (GlcN), which is in turn linked to a chain of mannose residues. nih.gov The biosynthesis of the GPI anchor begins on the cytoplasmic face of the ER and continues in the ER lumen. molbiolcell.org
The assembly involves the sequential addition of mannose residues from the donor molecule, dolichyl-phosphate-mannose (Dol-P-Man). The first mannose residue is added to the GlcN-PI intermediate. molbiolcell.org In the common core structure, there are three mannose residues. researchgate.net However, variations exist; for instance, in yeast and some mammalian proteins, a fourth α1,2-linked mannose can be added to the third mannose. frontiersin.org The distal mannose residue is ultimately linked to the C-terminal amino acid of the protein via an ethanolamine (B43304) phosphate bridge. nih.govnih.gov
In some organisms, such as Micrococcus luteus, dimannosyldiacylglycerol acts as a lipid anchor precursor for the assembly of lipomannan, a major component of the cell membrane. nih.gov
Structural Elucidation of Mannose-Containing Oligosaccharides
Understanding the precise structure of mannose-containing oligosaccharides is crucial for deciphering their biological functions. This includes identifying the specific linkages between mannose units.
Various analytical techniques are employed to characterize these linkages. Mass spectrometry, particularly with collision-induced dissociation (CID), has been used to study the stability of different mannosyl linkages. rsc.orgrsc.org These studies have revealed a stability order for disaccharides as follows: 6-linked > 4-linked ≥ 2-linked > 3-linked. rsc.org This order of stability can also be applied to linear trisaccharides. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural analysis of mannose-containing oligosaccharides. researchgate.net One-dimensional and two-dimensional NMR techniques can provide detailed information about the anomeric configuration (α or β) and the linkage positions between sugar residues. researchgate.net
The characterization of these linkages is essential, as different linkages are synthesized by specific mannosyltransferases and cleaved by specific mannosidases. For example, Golgi-α-mannosidases are responsible for cleaving α1,2-linked mannose residues during the processing of N-glycans, a critical step for the formation of complex and hybrid glycans. frontiersin.org Human lysosomal α-D-mannosidase can hydrolyze α1-2, α1-3, and α1-6 mannosidic linkages, but at different rates and in a non-random pathway. nih.gov
The table below summarizes the different alpha-D-mannosyl linkages and the enzymes involved in their formation or cleavage.
| Linkage Type | Forming Enzyme (Example) | Cleaving Enzyme (Example) | Biological Context |
| α1-2 | α-1,2-mannosyltransferase | Golgi α-mannosidase I/II | N-glycan processing |
| α1-3 | Glycolipid 3-alpha-mannosyltransferase | Lysosomal α-D-mannosidase | N-glycan and glycolipid synthesis |
| α1-4 | (Man)n-Man-P-dolichol α-1,4-mannosyltransferase | Not specified | GPI anchor synthesis |
| α1-6 | α-1,6-mannosyltransferase | Lysosomal α-D-mannosidase | N-glycan outer chain initiation |
Analysis of Branching Patterns in Mannans and Complex Glycans
The structural complexity of glycoconjugates is largely defined by the sequence and linkage of their constituent monosaccharides. For polymers and complex carbohydrates containing this compound, the analysis of branching patterns is crucial for understanding their biosynthesis, three-dimensional structure, and biological function. This compound serves as a critical branching point in two major classes of glycoconjugates: mannans and complex N-glycans.
Branching in Mannans
Mannans are polysaccharides composed primarily of mannose units. Their structure, particularly the degree and nature of branching, varies significantly across different biological sources, such as yeast, fungi, and plants. nih.gov
Yeast mannans, particularly from Saccharomyces cerevisiae, are well-characterized and serve as a key example of complex branching. These mannoproteins consist of a main backbone of α-1,6-linked D-mannose residues. nih.govresearchgate.netmdpi.com This backbone is extensively decorated with side chains, which are themselves branched. These side chains are typically initiated with an α-1,2- or α-1,3-linked mannose, and can be further elongated with additional mannose units. nih.govrsc.org Some structures are capped with an α-1,3-linked mannose residue. rsc.org The outer layer of the yeast cell wall is rich in these highly branched mannoproteins, which play roles in maintaining cell wall integrity and mediating interactions with the environment. nih.govmdpi.com
In contrast, plant mannans often feature a different backbone structure, typically consisting of β-1,4-linked mannose residues (glucomannans may also contain glucose in the backbone). nih.gov Side chains in plant mannans can include single α-1,6-linked galactose residues. nih.gov
The analysis of these branching patterns often involves enzymatic digestion using specific mannosidases, followed by techniques like Polysaccharide Analysis by Gel Electrophoresis (PACE) to separate and identify the resulting oligosaccharide fragments. jove.comresearchgate.net Chemical methods such as methylation analysis followed by GC-MS are also fundamental for determining the specific glycosidic linkages. mdpi.commdpi.com
| Linkage Type | Structural Role | Reference |
|---|---|---|
| α-1,6-Mannose | Main backbone chain | nih.govresearchgate.net |
| α-1,2-Mannose | Side chain branching | nih.govrsc.org |
| α-1,3-Mannose | Side chain branching and capping | researchgate.netrsc.org |
Branching in Complex N-Glycans
N-linked glycans are another major class of glycoconjugates where this compound is central to the core structure and subsequent branching. These glycans are covalently attached to asparagine residues of proteins and are critical for protein folding, stability, and cell signaling. nih.govpnas.org
All N-linked glycans originate from a common precursor (Glc₃Man₉GlcNAc₂) and share a conserved pentasaccharide core: Man₃GlcNAc₂. mdpi.com Following initial processing in the endoplasmic reticulum and Golgi apparatus, this core can be elaborated into one of three main types: high-mannose, hybrid, or complex.
High-mannose type glycans are characterized by the presence of numerous terminal mannose residues attached to the core. Complex N-glycans, however, have their mannose core decorated with various other sugars. The branching in complex glycans is initiated from two specific mannose residues of the core. These branches are often referred to as "antennae".
The α-1,3 arm is a branch initiated from the mannose residue linked α-1,3 to the core β-mannose.
The α-1,6 arm is a branch initiated from the mannose residue linked α-1,6 to the core β-mannose.
These arms can be extended with N-acetylglucosamine (GlcNAc), galactose, and sialic acid, leading to bi-antennary, tri-antennary, and tetra-antennary structures. The specific branching pattern is determined by the sequential action of various glycosyltransferases. A 3,6-branched mannose trisaccharide often forms the core branching point for these complex structures. mdpi.com
| Linkage Type | Structural Role | Reference |
|---|---|---|
| α-1,3-Mannose | Forms the α-1,3 arm of the core; a primary branching point. | mdpi.com |
| α-1,6-Mannose | Forms the α-1,6 arm of the core; a primary branching point. | mdpi.com |
| α-1,2-Mannose | Present in high-mannose precursors (e.g., Man₉GlcNAc₂), trimmed during processing to complex glycans. | rsc.org |
The analysis of these intricate branching patterns is essential for biopharmaceutical development, as the glycosylation profile of therapeutic proteins like monoclonal antibodies can significantly impact their efficacy and immunogenicity. lcms.cz
Interactions of Alpha D Mannose in Cellular Recognition and Signaling
Mannose Receptor (MR) Mediated Interactions
The mannose receptor (MR), also known as CD206, is a pivotal pattern recognition receptor in the immune system. thermofisher.comaai.org Primarily found on the surface of macrophages and immature dendritic cells, this C-type lectin plays a crucial role in both innate and adaptive immunity by recognizing specific carbohydrate structures on pathogens and endogenous molecules. wikipedia.orgresearchgate.net
Structure and Ligand Specificity of the Mannose Receptor (CD206)
The mannose receptor is a 175 kDa type I transmembrane protein characterized by a complex extracellular domain. frontiersin.orgbio-rad-antibodies.com This domain consists of an N-terminal cysteine-rich (CR) domain, a fibronectin type II (FNII) repeat, and eight tandemly arranged C-type lectin-like domains (CTLDs). bio-rad-antibodies.commdpi.com
The ligand-binding specificity of the MR is distributed across its distinct domains:
Cysteine-Rich (CR) Domain: This domain is responsible for binding sulfated sugars, such as those found on certain hormones and extracellular matrix components. acs.orgnih.gov
Fibronectin Type II (FNII) Domain: This domain recognizes and binds to various types of collagen. frontiersin.orgbiorxiv.org
C-type Lectin-like Domains (CTLDs): The carbohydrate-binding activity primarily resides in CTLDs 4 and 5. mdpi.com These domains recognize terminal mannose, fucose, and N-acetylglucosamine (GlcNAc) residues on glycoproteins and other glycoconjugates in a calcium-dependent manner. frontiersin.orgmdpi.com Glycan array screening has revealed that the strongest ligands for CRD4 are glycans containing Manα1-2Man structures or fucose in various linkages. researchgate.net
The multivalent nature of the MR, with its multiple carbohydrate recognition domains, allows for high-avidity binding to multivalent mannose-containing ligands. mdpi.com
Role in Pathogen Recognition by Innate Immune Cells (e.g., Macrophages, Dendritic Cells)
The mannose receptor is a key player in the innate immune system's first-line defense against a wide array of pathogens. mdpi.com Macrophages and dendritic cells utilize the MR to recognize and bind to the surface glycoproteins of various microorganisms, including bacteria, fungi, viruses, and parasites, which often display terminal mannose, fucose, or GlcNAc residues. mdpi.comnih.gov
This recognition is a critical step in identifying non-self entities. Pathogens such as Candida albicans, Pneumocystis carinii, and Leishmania donovani are recognized by the CTLDs of the mannose receptor. wikipedia.orgnih.gov This interaction marks them for subsequent immunological processing. wikipedia.org The MR's ability to bind to these pathogens facilitates their clearance from the host. researchgate.net
Receptor-Mediated Internalization Mechanisms (e.g., Endocytosis, Phagocytosis)
Upon binding to its ligand, the mannose receptor mediates the internalization of the bound molecule or pathogen through endocytosis and phagocytosis. researchgate.netmdpi.com The receptor continuously recycles between the plasma membrane and early endosomal compartments in a clathrin-dependent manner. wikipedia.orgfrontiersin.org
The cytoplasmic tail of the MR contains a specific motif, FENTLY, which is essential for its clathrin-mediated internalization. wikipedia.orgfrontiersin.org Following ligand binding, the receptor-ligand complex is internalized into clathrin-coated vesicles. frontiersin.org These vesicles then fuse with early endosomes. frontiersin.org For larger particulate matter like whole pathogens, the MR can act as a phagocytic receptor, engulfing the microbe into a phagosome. wikipedia.organnualreviews.org The internalized pathogens are then typically transported to lysosomes for degradation. wikipedia.orgmdpi.com
Adhesin-Mannose Interactions (e.g., FimH Adhesin of Escherichia coli)
The interaction between bacterial adhesins and host cell surface mannose residues is a critical step in the initiation of many bacterial infections. A well-studied example is the FimH adhesin of uropathogenic Escherichia coli (UPEC), which plays a key role in urinary tract infections (UTIs). mdpi.com
Specificity of alpha-D-Mannose Anomeric Conformation in Adhesin Binding
The specific conformation of this compound is critical for its interaction with adhesins, particularly the FimH adhesin found on uropathogenic Escherichia coli (UPEC). This interaction is a key step in the colonization of the urinary tract. rcsb.org
FimH Adhesin Binding: The FimH adhesin possesses a mannose-binding domain that specifically recognizes and binds to D-mannose. rcsb.orgebi.ac.uk This binding is crucial for the adhesion of UPEC to mannosylated proteins on the surface of epithelial cells in the bladder. rcsb.org
Structural Basis of Interaction: Crystallographic studies have revealed a unique and highly conserved binding pocket on the FimH adhesin that accommodates the this compound monosaccharide. rcsb.orgresearchgate.net This pocket facilitates direct hydrogen bonds between mannose and specific amino acid residues of FimH, including Asp47, Asp54, Gln133, Asn135, and Asp140. researchgate.net
High-Affinity Binding: The interaction between FimH and alpha-D-heptyl mannose, a derivative of D-mannose, has been shown to be a high-affinity binding event. nih.govacs.org Interestingly, while the binding of the sugar does not appear to alter the internal dynamics of the protein, it does promote protein dimerization. nih.gov
Role of the "Tyrosine Gate": A "tyrosine gate," involving residue Tyr48, was initially thought to be critical for the affinity and specificity of mannoside binding. nih.gov However, studies with a Y48A mutant of FimH have shown that its conformational, dynamic, and binding properties to alpha-D-heptyl mannose are very similar to the wild-type protein, suggesting a more complex mechanism for binding specificity. nih.gov
Interactions with C-Type Lectins Beyond the Mannose Receptor (e.g., DC-SIGN)
This compound and its derivatives are recognized by various C-type lectin receptors (CLRs) beyond the well-known mannose receptor, playing a significant role in immune surveillance and pathogen recognition. ontosight.ai One such prominent CLR is the Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN).
DC-SIGN is a C-type lectin that recognizes high-mannose oligosaccharides on the surface of various pathogens. nih.govnih.gov This recognition is crucial for initiating immune responses. nih.gov
Ligand Recognition: DC-SIGN and its homolog DC-SIGNR bind to high-mannose carbohydrates, particularly the outer trimannose branch Manα1-3(Manα1-6)Manα found in high-mannose structures. nih.govresearchgate.net The interaction is calcium-dependent and involves the lectin domain of the receptor. nih.gov
Binding Specificity: Unlike many other mannose-binding lectins that recognize terminal residues, DC-SIGN shows a preference for internal mannose residues. nih.gov Structural studies have shown that the 3- and 4-hydroxyl groups of the α-(1→3)-linked mannosyl residue are key for the interaction with the principal calcium ion in the binding site. nih.gov DC-SIGN can also bind an α-Man-(1→2)-Man disaccharide independently, which contributes to the enhanced affinity for larger oligosaccharides like Man9GlcNAc2. nih.gov
Binding Promiscuity and Multivalency: DC-SIGN exhibits a degree of binding promiscuity, recognizing not only high-mannose glycans but also certain fucosylated structures. acs.orgbeilstein-journals.org The relatively weak monovalent binding affinity is compensated for by the multivalent display of oligosaccharides on pathogen surfaces, leading to a significant enhancement in binding avidity. beilstein-journals.org
Mannose Influence on Cellular Metabolic Homeostasis
Mannose can significantly influence cellular metabolic homeostasis by interfering with glucose metabolism, particularly in specific cell types like tumor cells. frontiersin.orgnih.gov
Interference with Glucose Metabolism in Specific Cell Types, including Tumor Cells
Mannose enters cells using the same glucose transporters (GLUTs) and is phosphorylated by hexokinase (HK) to mannose-6-phosphate (B13060355) (M6P). frontiersin.orgresearchgate.netnih.gov The metabolic fate of M6P is dependent on the levels of the enzyme phosphomannose isomerase (PMI). techscience.comaacrjournals.org
PMI-low cancer cells: In tumor cells with low levels of PMI, M6P accumulates. frontiersin.orgnih.govresearchgate.net This accumulation inhibits key glycolytic enzymes, leading to a disruption of glucose metabolism and suppression of tumor cell growth. frontiersin.orgnih.govresearchgate.netpnas.org
PMI-high cancer cells: Conversely, in cells with high PMI levels, mannose can be efficiently converted to fructose-6-phosphate (B1210287) and enter the glycolytic pathway, serving as an energy source. techscience.comnih.gov
This differential effect based on PMI expression makes mannose a potential selective agent in cancer therapy. techscience.comaacrjournals.org Studies have shown that mannose can inhibit the growth of various cancer cell lines and enhance the efficacy of chemotherapy drugs. nih.govtechscience.comaacrjournals.org
Impact on Glycolysis, Tricarboxylic Acid Cycle, and Pentose (B10789219) Phosphate (B84403) Pathway
The accumulation of mannose-6-phosphate in PMI-low cells has a cascading effect on major metabolic pathways. nih.gov
Glycolysis: The buildup of M6P can inhibit phosphoglucose (B3042753) isomerase (PGI), an enzyme that converts glucose-6-phosphate to fructose-6-phosphate, thereby impeding the glycolytic flux. frontiersin.orgnih.gov This leads to decreased production of lactate. jcpjournal.orgaacrjournals.org
Tricarboxylic Acid (TCA) Cycle: The inhibition of glycolysis reduces the availability of pyruvate (B1213749), a key substrate for the TCA cycle, thus affecting mitochondrial respiration and energy production. frontiersin.orgnih.govaacrjournals.org
Pentose Phosphate Pathway (PPP): Mannose has been shown to impair the PPP, a pathway crucial for generating NADPH for antioxidant defense and producing precursors for nucleotide synthesis. nih.govresearchgate.netnih.gov Studies in colorectal cancer cells have demonstrated that mannose can downregulate the activity of key PPP enzymes. nih.govresearchgate.net This impairment can lead to increased oxidative stress and DNA damage. nih.govresearchgate.net In leukemia cells, when mannose levels exceed the capacity of PMI, the resulting M6P accumulation can inhibit glycolysis, mitochondrial metabolism, and the expression of genes related to the TCA cycle. techscience.com
Modulation of Endoplasmic Reticulum Stress (ERS) and Protein N-Glycosylation
Mannose is a fundamental component of N-linked glycans, which are synthesized in the endoplasmic reticulum (ER). wikipedia.orgfrontiersin.orgwikipedia.org The proper folding and quality control of many proteins depend on N-glycosylation. nih.gov
N-Glycosylation Process: N-linked glycosylation begins with the transfer of a precursor oligosaccharide (Glc3Man9GlcNAc2) to nascent proteins in the ER. wikipedia.org The mannose residues within this structure are subsequently trimmed by ER and Golgi-resident mannosidases as part of the protein folding and quality control process. wikipedia.orgmdpi.com
ER Stress Response: Disruptions in protein glycosylation can lead to the accumulation of misfolded proteins in the ER, triggering the unfolded protein response (UPR) or ER stress. researchgate.net Mannose-6-phosphate, at elevated concentrations due to ER stress, can paradoxically lead to the cleavage of the lipid-linked oligosaccharide precursor. nih.gov
Modulation of ER Stress: Inhibition of mannose trimming in the ER, for instance by using α-mannosidase inhibitors, can surprisingly attenuate ER stress-induced cell death. nih.gov This is thought to be due to the increase in high-mannose type oligosaccharides which may reduce protein aggregation. nih.gov Conversely, some studies indicate that mannose supplementation can reverse the ER stress induced by agents like 2-deoxy-D-glucose (2-DG). thno.org
Anti-inflammatory Cellular Mechanisms via Glycolytic Metabolism Modulation
Recent research has highlighted the anti-inflammatory properties of mannose, which are partly mediated by its effects on the metabolism of immune cells. frontiersin.orgnih.gov
Suppression of Inflammatory Macrophages: Mannose can suppress the activation of inflammatory macrophages and limit the production of pro-inflammatory cytokines like IL-1β. nih.gov This effect is linked to a reduction in glycolysis and the TCA cycle in macrophages. nih.gov
Induction of Regulatory T cells (Tregs): Mannose has been shown to induce the generation of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance and suppressing inflammatory responses. nih.govbjmu.edu.cnfrontiersin.orgnih.gov This induction is associated with the modulation of T-cell metabolism, including the suppression of glycolysis and an increase in fatty acid oxidation. nih.gov
Cytokine Modulation: D-mannose treatment has been observed to decrease the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while increasing the production of the anti-inflammatory cytokine IL-10. frontiersin.orgnih.gov
Advanced Synthetic Methodologies for Alpha D Mannose and Its Derivatives
Chemical Synthesis of alpha-D-Mannose-Containing Structures
The chemical synthesis of oligosaccharides featuring this compound hinges on the strategic use of protecting groups to selectively mask or reveal hydroxyl groups, and on the precise control of glycosylation reactions to form the desired linkages.
Regioselective Protection and Deprotection Strategies (e.g., Isopropylidenation)
The selective protection of the multiple hydroxyl groups of mannose is a cornerstone of its chemical manipulation. Due to the similar reactivity of these groups, direct and regioselective protection is a significant challenge. wikipedia.org One effective strategy is the use of isopropylidenation to protect vicinal diols.
A highly efficient and regioselective method for the direct 2,3-O-isopropylidenation of α-D-mannopyranosides has been reported. fishersci.atwikipedia.org This reaction, when treating various α-D-mannopyranosides with 2-methoxypropene (B42093) and a catalytic amount of p-toluenesulfonic acid (TsOH·H₂O) at elevated temperatures, yields the 2,3-O-isopropylidene-α-D-mannopyranosides in high yields (80-90%). fishersci.atwikipedia.org This selective protection leaves the 4- and 6-hydroxyl groups available for subsequent glycosylation reactions. The reaction conditions are considered mild, though they involve an acidic catalyst. fishersci.at The formation of these acetonides is a thermodynamically controlled process, and different di-O-isopropylidene derivatives can be obtained depending on the reaction conditions. ebi.ac.uk
Table 1: Example of Regioselective Isopropylidenation
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| α-D-Mannopyranosides | 2-methoxypropene, TsOH·H₂O | 2,3-O-isopropylidene-α-D-mannopyranosides | 80-90% | fishersci.atwikipedia.org |
Glycosylation Reactions for Oligosaccharide Assembly
Glycosylation is the pivotal step in forming oligosaccharides, where a glycosyl donor reacts with a glycosyl acceptor to create a glycosidic linkage. The stereoselective formation of the α-glycosidic bond characteristic of many mannose oligosaccharides is a primary focus.
Various glycosylation methods are employed, often involving the activation of a glycosyl donor, such as a thioglycoside or a trichloroacetimidate, with a promoter. For instance, the use of N-iodosuccinimide (NIS) and a catalytic amount of an acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a common way to activate thioglycosyl donors for reaction with a suitably protected acceptor. caldic.com The stereochemical outcome of a glycosylation reaction can be challenging to predict and is influenced by factors such as the protecting groups on the donor and acceptor, the nature of the activator, and the reaction conditions. nih.govnih.gov
Automated glycan assembly (AGA) has emerged as a powerful tool for the rapid synthesis of oligosaccharides, including polymannosides. caldic.com This solid-phase synthesis method relies on very high yields at each glycosylation and deprotection step to successfully build long glycan chains. caldic.com The choice of protecting groups is critical in AGA to ensure compatibility with the sequential reaction conditions.
Synthesis of Branched Mannose Oligosaccharides
Many biologically important high-mannose N-glycans feature a branched structure. The synthesis of these complex molecules requires a convergent strategy, often involving the preparation of key mono- and disaccharide building blocks that can be assembled into the final branched structure.
The synthesis of a branched mannopentaose (B12321251) (Man5), a core structure in N-glycans, has been achieved through different routes. nih.govnih.gov One approach involves a "reducing end to the non-reducing end" strategy, where a central mannose unit, differentially protected at the 3- and 6-positions, is sequentially glycosylated. nih.gov For example, a diol acceptor can be doubly glycosylated with a mannose donor to create the branched core. nih.gov Another strategy involves the regioselective glycosylation of a mannose tetraol with orthoester glycosyl donors. wikipedia.org
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic methods combine the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. This hybrid approach is particularly powerful for the synthesis of D-mannose from alternative substrates and for the construction of complex glycoconjugates like nucleotide sugars.
Enzymatic Production of D-Mannose from Alternative Sugar Substrates
The industrial production of D-mannose can be achieved through enzymatic conversion of more abundant and less expensive sugars, primarily D-fructose and D-glucose. caldic.commdpi.com This bio-catalytic approach offers advantages such as mild reaction conditions, high specificity leading to fewer byproducts, and reduced environmental impact compared to purely chemical methods. mdpi.com
Several types of microbial enzymes are utilized for this purpose:
D-Mannose Isomerase (MIase): This enzyme catalyzes the reversible isomerization between D-fructose and D-mannose. caldic.commdpi.com
D-Lyxose Isomerase (LIase): While its primary substrate is D-lyxose, this enzyme also exhibits activity on D-fructose to produce D-mannose. caldic.com
D-Mannose 2-Epimerase (MEase): This enzyme directly converts D-glucose into D-mannose by catalyzing epimerization at the C-2 position. caldic.comresearchgate.net
Cellobiose 2-Epimerase (CEase): This enzyme can also perform C-2 epimerization. caldic.comresearchgate.net
To produce D-mannose from D-glucose, a two-step enzymatic process can be employed. First, D-glucose isomerase converts D-glucose to D-fructose. Subsequently, an enzyme like D-lyxose isomerase or D-mannose isomerase converts D-fructose to D-mannose. researchgate.net One-pot systems co-expressing both D-glucose isomerase and D-lyxose isomerase in a single host like E. coli have been developed to streamline this conversion, achieving significant yields of D-mannose directly from D-glucose. researchgate.net
Table 2: Enzymes for D-Mannose Production
| Enzyme | EC Number | Substrate(s) | Product |
|---|---|---|---|
| D-Mannose Isomerase | 5.3.1.7 | D-Fructose | D-Mannose |
| D-Lyxose Isomerase | 5.3.1.15 | D-Fructose | D-Mannose |
| D-Mannose 2-Epimerase | 5.1.3.- | D-Glucose | D-Mannose |
| Cellobiose 2-Epimerase | 5.1.3.11 | D-Glucose | D-Mannose |
Cascade Enzyme Reactions for Complex Glycan and Nucleotide Sugar Synthesis (e.g., GDP-Mannose)
A common chemo-enzymatic route to GDP-Mannose begins with the chemical phosphorylation of mannose to yield mannose-1-phosphate (Man-1-P). fishersci.fi This intermediate is then converted to GDP-Mannose through the action of the enzyme GDP-mannose pyrophosphorylase (GDP-Man PP), which uses guanosine-5'-triphosphate (GTP) as the activating agent. fishersci.fibeilstein-journals.org To improve the efficiency of this step, the reaction is often coupled with a pyrophosphatase, which hydrolyzes the pyrophosphate byproduct, thereby pulling the equilibrium towards GDP-Mannose formation. beilstein-journals.orgresearchgate.net
More elaborate, fully enzymatic cascades have also been designed to produce GDP-Mannose from simpler starting materials like mannose and guanosine (B1672433). nih.govnih.gov One such system involves five enzymes:
A kinase (e.g., glucokinase) to phosphorylate mannose to mannose-6-phosphate (B13060355).
Phosphomannomutase (ManB) to isomerize mannose-6-phosphate to mannose-1-phosphate.
Mannose-1-phosphate guanylyltransferase (ManC) to react Man-1-P with GTP to form GDP-Mannose.
A polyphosphate kinase to regenerate GTP from GDP using an inexpensive phosphate (B84403) donor like polyphosphate.
An inorganic pyrophosphatase to remove the pyrophosphate byproduct. nih.govnih.gov
These one-pot cascade reactions represent a highly efficient and cost-effective strategy for synthesizing essential and often expensive nucleotide sugars, facilitating further research in glycobiology and the enzymatic assembly of complex oligosaccharides. nih.govresearchgate.net
Synthesis of Mannose-Based Glycoconjugates for Targeted Biological Studies
The specific recognition of mannose residues by various cell surface receptors, known as lectins, has propelled the development of mannose-based glycoconjugates for targeted biological applications. By attaching this compound to larger molecular scaffolds like polymers and liposomes or by designing smaller mannose-based molecules, scientists can create systems that selectively interact with specific cells, such as immune cells and pathogens. This targeted approach is central to advancing drug delivery, vaccine development, and anti-infective therapies.
Mannosylated Polymeric and Liposomal Systems for Receptor Targeting
The conjugation of this compound to polymers and liposomes creates sophisticated delivery systems capable of targeting cells that express mannose-binding receptors. mdpi.com These receptors are notably present on immune cells like macrophages and dendritic cells (DCs), as well as on certain cancer cells and the blood-brain barrier, making them attractive targets for therapeutic intervention. mdpi.commdpi.com The primary goal of mannosylation is to enhance the uptake of therapeutic payloads—such as drugs, genes, or antigens—into these specific cells through receptor-mediated endocytosis. mdpi.com
Synthetic Strategies: The synthesis of these targeted systems involves covalently linking mannose moieties to the surface of the carrier. A common strategy for modifying liposomes involves synthesizing amphiphilic mannosylated lipids, such as mannose-poly(ethylene glycol)-phosphatidylethanolamine (M-PEG-PE), which can then be incorporated into the lipid bilayer of the liposome. nih.gov The PEG component acts as a flexible spacer, which can influence the targeting ability and cellular uptake of the vector. nih.gov
For polymeric systems, polymers like polyethylenimine (PEI) can be chemically modified with mannose. mdpi.com One method involves using a coupling reagent like mannopyranosylphenyl isothiocyanate to attach the sugar to the amine groups of the polymer. mdpi.com Another approach is the reductive amination between the linear form of mannose and the primary amino groups of a polymer. nih.gov Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization has also been employed to create well-defined block copolymers bearing mannose units for targeting immune cells. unipd.it
Research Findings: Studies have consistently shown that mannosylated systems exhibit enhanced targeting and uptake by cells expressing the mannose receptor (MR or CD206).
Liposomal Systems: Mannosylated liposomes have been shown to significantly improve the delivery of genetic material (pEGFP) to liver macrophages (Kupffer cells) in vivo, demonstrating the effectiveness of mannose-mediated targeting. nih.gov Novel mannosylated neoglycolipids have been synthesized and formed into stable liposomes that show efficient binding to Concanavalin A, a mannose-binding lectin, indicating their potential for biological targeting. mdpi.comnih.gov
Polymeric Systems: Mannosylated PEI (Man-PEI) has been synthesized for gene delivery applications. mdpi.com These Man-PEI/DNA nanoparticles showed enhanced transfection efficiency in macrophage-like cells (RAW 264.7) compared to non-mannosylated PEI, an effect that was inhibited by the presence of free mannan, confirming receptor-mediated uptake. mdpi.com Similarly, mannosylated polymeric ligands have been developed to deliver antibacterials to macrophages, aiming to treat resistant bacterial infections that reside within these immune cells. nih.gov
Lipopeptide Systems: Mannosylated lipopeptides have been synthesized for vaccine development to target antigen-presenting cells (APCs). acs.org These constructs, containing mannose, lipid moieties, and a peptide antigen, showed high-affinity binding to the mannose receptor and significant uptake by APCs, highlighting the crucial role of mannose in receptor-mediated vaccine delivery. acs.orgacs.org
The table below summarizes representative examples of mannosylated delivery systems and their targeted applications.
| Delivery System | Synthetic Approach | Target Receptor(s) | Application | Key Finding |
| Mannosylated Liposomes (M-PEG-PE-Lipo) | Incorporation of synthesized mannose-PEG-PE into liposomes. nih.gov | Mannose Receptor (MR) | Gene Delivery | Enhanced transfection efficiency in liver macrophages (Kupffer cells) in vitro and in vivo. nih.gov |
| Mannosylated Polyethylenimine (Man-PEI) | Conjugation of mannopyranosylphenyl isothiocyanate to PEI. mdpi.com | Mannose Receptor (MR) | Gene Delivery | Increased cellular uptake and transfection in RAW264.7 cells via receptor-mediated endocytosis. mdpi.com |
| Mannosylated Lipopeptides | Solid Phase Peptide Synthesis (SPPS) incorporating O-mannosylated serine building blocks. acs.org | Mannose Receptor (MR) | Vaccine Delivery | High-affinity binding to MR and enhanced uptake by antigen-presenting cells (CD11c+ and F4/80+). acs.org |
| Mannosylated Neoglycoliposomes | Self-assembly of novel mannosylated neoglycolipids synthesized via Staudinger ligation. nih.gov | Mannose-binding lectins | Drug Delivery | Formed stable liposomes and showed efficient cross-linking with Concanavalin A. mdpi.com |
Design of Mannose-Based Ligands for Receptor Antagonism
Beyond their use in delivery systems, this compound derivatives are designed as antagonists to block the interactions between host receptors and pathogens. This anti-adhesion therapy aims to prevent the initial step of infection by physically obstructing the binding sites on host or pathogen lectins. uni-lj.si The design of these antagonists relies on a structure-based approach, where the mannose unit serves as a scaffold to anchor the ligand into the carbohydrate recognition domain (CRD) of the target lectin. nih.gov
Design Principles and Synthetic Strategies: The binding affinity of mannose itself to many lectins is often modest. rsc.org To create potent antagonists, the mannose core is chemically modified with various aglycons (non-sugar moieties). These moieties are designed to form additional favorable interactions, typically hydrophobic, with amino acid residues surrounding the primary sugar-binding site. uni-lj.si
Key targets for this approach include:
FimH: A mannose-specific lectin on the tip of type 1 fimbriae of uropathogenic Escherichia coli (UPEC), which is crucial for bladder cell invasion. rsc.org Antagonists are designed with hydrophobic aglycons that protrude towards a "tyrosine gate" (formed by Tyr48 and Tyr137 residues) in the FimH binding pocket. rsc.orgnih.gov
DC-SIGN (CD209): A C-type lectin on dendritic cells that is exploited by various pathogens, including HIV, for entry. nih.gov Antagonists for DC-SIGN often incorporate hydrophobic groups to engage lipophilic areas within its CRD. nih.govresearchgate.net
Synthesis of these antagonists commonly involves Lewis acid-mediated glycosidation, where a protected mannose derivative is reacted with an alcohol (the aglycon) to form an α-glycosidic bond, followed by deprotection steps. nih.gov This allows for the introduction of a wide variety of aglycons, including simple alkyl chains, aromatic groups, and more complex diaryl-substituted moieties. nih.govnih.gov
Research Findings: Structure-based design has led to the development of highly potent mannose-based antagonists.
FimH Antagonists: Aromatic α-D-mannosides, such as heptyl α-D-mannopyranoside, show significantly improved affinity for FimH compared to mannose alone due to hydrophobic interactions. rsc.org More complex antagonists bearing diaryl-substituted glycerol (B35011) moieties have been synthesized, with some compounds exhibiting IC₅₀ values in the nanomolar range, making them highly potent inhibitors of bacterial adhesion. rsc.org
DC-SIGN Antagonists: D-mannose-based glycomimetics bearing diaryl-substituted 1,3-diaminopropanol or glycerol groups have been designed to target a hydrophobic groove on the DC-SIGN receptor. nih.gov These compounds were shown to be functional antagonists of DC-SIGN, effectively competing with the HIV-1 envelope protein gp120 and inhibiting DC-SIGN-mediated cell adhesion, with the most potent compounds having IC₅₀ values in the mid-micromolar range. nih.govresearchgate.net
The table below presents examples of mannose-based ligands designed as receptor antagonists.
| Ligand Class | Synthetic Moiety | Target Receptor | Biological Activity |
| Aryl α-D-Mannosides | Aromatic groups (phenyl, biphenyl) attached to the anomeric carbon. nih.gov | FimH (E. coli) | Inhibit hemagglutination by E. coli; affinity is enhanced by hydrophobic interactions with the "tyrosine gate". rsc.orgnih.gov |
| Diaryl-Substituted Glyceryl Mannosides | Diaryl-substituted glycerol moieties attached to the anomeric carbon. rsc.org | FimH (E. coli) | Potent antagonism with IC₅₀ values as low as 58 nM. rsc.org |
| Diaryl-Substituted Diaminopropanol/Glycerol Mannosides | Diaryl-substituted 1,3-diaminopropanol or glycerol moieties. nih.gov | DC-SIGN | Functional antagonists of DC-SIGN-mediated adhesion; IC₅₀ values for HIV-1 gp120 competition as low as 40 μM. nih.govresearchgate.net |
| Pseudo-Mannobioside Derivatives | Hydrophobic groups added to a pseudo-mannobioside scaffold. nih.gov | DC-SIGN | Potently inhibit DC-SIGN-mediated adhesion to mannan-coated plates. nih.gov |
Cutting Edge Analytical and Methodological Approaches in Alpha D Mannose Research
Spectroscopic Techniques for Structural and Quantitative Analysis
Spectroscopy offers a non-destructive window into the molecular world of α-D-mannose, providing detailed information about its structure, conformation, and interactions with other molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Ratios and Ligand Binding
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of carbohydrates, including α-D-mannose. One of its key applications is the determination of anomeric ratios. In solution, D-mannose exists in equilibrium between its α and β anomeric forms. nih.govtandfonline.com The anomeric protons of these two forms have distinct chemical shifts in the ¹H-NMR spectrum, typically appearing between 4.3 and 5.9 ppm. creative-proteomics.com Specifically for D-mannose, the α-anomeric proton resonates at a different frequency than the β-anomeric proton, allowing for their differentiation. creative-proteomics.com The coupling constant between the first and second protons (J₁,₂) also provides crucial information for assigning the anomeric configuration. For the α-anomer of D-mannose, which has an equatorial H-2 proton, the J₁,₂ coupling constant is typically around 1.6 Hz, whereas for the β-anomer, it is approximately 0.8 Hz. unimo.it In aqueous solutions, D-mannose is predominantly found in the α-pyranose form (around 65.5%) and the β-pyranose form (around 34.5%). nih.govtandfonline.com
Beyond determining anomeric ratios, NMR spectroscopy, particularly through techniques like Saturation Transfer Difference (STD) NMR, is powerful for studying the binding of α-D-mannose-containing ligands to their protein receptors. rsc.orgnih.gov By irradiating the protein and observing the transfer of saturation to the bound ligand's protons, STD NMR can identify which parts of the ligand are in close contact with the receptor. rsc.org This has been instrumental in mapping the binding epitopes of α-D-mannoside ligands to lectins like DC-SIGN, revealing that the mannose moiety itself often forms the strongest interactions with the binding site. rsc.orgnih.govrsc.org Furthermore, residual dipolar couplings (RDCs) measured by NMR can provide orientational constraints for both the ligand and the protein, enabling the docking of mannosyl-oligosaccharides into the binding sites of mannose-binding proteins and refining structural models of these interactions. nih.gov
Mass Spectrometry (MS) for Glycan Structure Elucidation
Mass spectrometry (MS) has become a cornerstone for the characterization of complex carbohydrates, including α-D-mannose-containing glycans. sartorius.comrsc.org MS provides information on molecular weight and, through tandem mass spectrometry (MS/MS), can reveal the sequence and branching patterns of oligosaccharides. nih.govnih.gov In glycan analysis, MS is often used to characterize high-mannose N-glycans, which consist of multiple mannose residues attached to a core structure. nih.gov
Collision-induced dissociation (CID) is a common fragmentation technique used in MS/MS to break down glycan ions into smaller, informative fragments. rsc.orgnih.gov The fragmentation patterns can help to determine the linkage positions of the mannose residues. rsc.org For instance, the stability of mannosyl linkages can be differentiated, with 6-linked residues being more stable than 3-linked residues under CID conditions. rsc.org Advanced MS techniques, such as ion mobility spectrometry-mass spectrometry (IMS-MS), can separate glycan isomers that have the same mass but different shapes, a common feature of complex mannose-containing glycans. nih.govnih.gov This has been successfully applied to separate and characterize the isomers of Man₇GlcNAc₂ from bovine ribonuclease B. nih.gov Furthermore, methods like logically derived sequence tandem mass spectrometry (LODES/MSⁿ) have been developed for the detailed structural determination of high-mannose N-glycans, including the identification of previously uncharacterized isomers. acs.org
Raman Spectroscopy for In Situ Monitoring of Mannose Transformations
Raman spectroscopy is a vibrational spectroscopy technique that provides detailed chemical and structural information and is particularly well-suited for the analysis of aqueous solutions. nih.govendress.com This makes it a valuable tool for the in situ monitoring of processes involving mannose. nih.govtandfonline.comnih.gov For example, online Raman spectroscopy has been successfully used to monitor the real-time concentrations of D-mannose and D-glucose during enzymatic epimerization reactions. nih.govtandfonline.comnih.gov
Specific Raman shifts can be used to quantify D-mannose, even in the presence of other sugars like glucose. nih.govnih.gov The Raman spectra of D-mannose exhibit characteristic peaks that can be used for its identification and quantification. researchgate.netresearchgate.net Furthermore, Raman spectroscopy can be used to quantify the anomeric forms (α and β) of D-mannose in solution. nih.govresearchgate.net The technique can also be applied to study the metabolic effects of mannose on cells by tracking changes in the Raman bands associated with lipids and proteins. rsc.org The ability to perform real-time, non-invasive measurements makes Raman spectroscopy a powerful Process Analytical Technology (PAT) for bioprocesses involving mannose. endress.comfrontiersin.org
Chromatographic Methods for Mannose and Oligosaccharide Profiling
Chromatography is a fundamental separation technique that is widely used for the analysis of monosaccharides and oligosaccharides. Various chromatographic methods, differing in their separation principles and detection methods, are employed for the profiling of α-D-mannose and related compounds.
High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of carbohydrates, including mannose and mannose-containing oligosaccharides. creative-biolabs.comnih.gov This technique separates carbohydrates based on their charge at high pH. creative-biolabs.com Since carbohydrates are weak acids, they become negatively charged at high pH and can be separated on an anion-exchange column. thermofisher.comthermofisher.com The separated carbohydrates are then detected by pulsed amperometry using a gold electrode, which allows for direct and sensitive detection without the need for derivatization. creative-biolabs.comthermofisher.com
HPAEC-PAD is routinely used for the determination of the monosaccharide composition of glycoproteins, including the quantification of mannose. nih.govnih.gov It can also be used to analyze mannose-6-phosphate (B13060355), an important modification of some glycoproteins. lcms.czresearchgate.netthermofisher.com The high resolution of HPAEC-PAD allows for the separation of complex mixtures of oligosaccharides, making it a valuable tool for glycan profiling. nih.govresearchgate.net The method has been successfully applied to profile N-linked oligosaccharides from antibodies, including the separation of high-mannose species. nih.gov
Table 1: HPAEC-PAD Analysis of Monosaccharides
| Compound | Retention Time (min) |
|---|---|
| Fucose | ~2.5 |
| Galactosamine | ~3.0 |
| Glucosamine (B1671600) | ~3.5 |
| Galactose | ~4.0 |
| Glucose | ~4.5 |
| Mannose | ~5.0 |
Note: Retention times are approximate and can vary depending on the specific chromatographic conditions. Data compiled from representative HPAEC-PAD chromatograms.
Ultra-Performance Liquid Chromatography (UPLC) with Derivatization
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes sub-2-µm particle columns to achieve faster and more efficient separations compared to traditional High-Performance Liquid Chromatography (HPLC). lcms.cz For the analysis of monosaccharides like mannose, which lack a strong chromophore, derivatization with a fluorescent tag is often employed to enhance detection sensitivity. lcms.cz A common derivatization agent is 2-aminobenzamide (B116534) (2-AB) or 2-anthranilic acid (2-AA), which reacts with the reducing end of the sugar. imrpress.comoup.comnih.gov
UPLC coupled with fluorescence detection is a powerful method for the quantitative analysis of monosaccharides released from glycoproteins. lcms.cz This approach has been used to separate and quantify a mixture of common monosaccharides, including mannose, with high resolution and sensitivity. lcms.cz The method can be scaled from HPLC to UPLC, resulting in significant reductions in analysis time. In addition to monosaccharide analysis, UPLC is also used for the profiling of derivatized oligosaccharides, including high-mannose N-glycans. oup.comnih.gov The high resolving power of UPLC allows for the separation of isomeric oligosaccharide structures. oup.com
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| alpha-D-Mannose | 192813 |
| D-Mannose | 18950 |
| D-Glucose | 5793 |
| Mannose-6-phosphate | 193796 |
| N-acetylneuraminic acid | 439199 |
| Fucose | 17103 |
| Galactosamine | 6439 |
| Glucosamine | 6404 |
| Galactose | 6037 |
| Xylose | 135191 |
| Ribitol | 123067 |
| Glucuronic acid | 92815 |
| 2-Aminobenzamide | 6945 |
| 2-Anthranilic acid | 227 |
| Trifluoroacetic acid | 6422 |
| Sodium acetate | 517045 |
| Sodium cyanoborohydride | 23674061 |
| 1-phenyl-3-methyl-5-pyrazolone | 7033 |
| L-rhamnose | 65458 |
Computational and In Silico Modeling
Molecular Dynamics Simulations for Ligand-Receptor Interactions
Molecular dynamics (MD) simulations have become an indispensable computational tool for investigating the dynamic interactions between α-D-mannose and its binding partners at an atomic level. mdpi.com These simulations model the movement of every atom in a system over time, providing detailed insights into the conformational changes, binding energies, and the specific forces that govern ligand-receptor recognition. mdpi.comresearchgate.net By simulating the solvated environment, typically with explicit water molecules, MD allows for a realistic representation of the biological context in which these interactions occur. mdpi.comresearchgate.net
Researchers have employed MD simulations to explore the binding of mannose and its derivatives to various receptors. For instance, simulations have been used to study the complexation of carbohydrate ligands with the mannose receptor CD206 and the model lectin Concanavalin A (ConA). nih.govnih.gov These studies reveal that electrostatic interactions are the primary driving force for binding, with significant contributions from charged residues like Asparagine, Aspartate, and Arginine interacting with the oxygen and hydrogen atoms of the carbohydrate. nih.gov The simulations also highlight the role of calcium and manganese ions in stabilizing the ligand within the binding site. nih.gov
Furthermore, MD simulations have been instrumental in understanding the binding mechanisms of mannose to lectins on pathogens, such as the FimH adhesin of uropathogenic E. coli. researchgate.netrsc.org These simulations can elucidate why certain synthetic mannosides act as potent antagonists by revealing how they fit into the binding pocket and interact with key residues, such as the "tyrosine gate" in FimH. rsc.org Through comparative 20-nanosecond MD simulations of various mannose-recognizing lectins, researchers have identified common and distinct features of interaction, including metal coordination, hydrogen bonding, and water-mediated contacts, which contribute to binding affinity and specificity. researchgate.net The data generated from MD simulations, such as free energies of complexation, can be correlated with experimental data to validate the computational models and improve the accuracy of binding affinity predictions. nih.gov
Quantum Mechanics for Vibrational Analysis and Structural Insights
Quantum mechanics (QM) calculations provide a powerful theoretical framework for gaining deep insights into the structural and electronic properties of α-D-mannose. These methods, particularly Density Functional Theory (DFT), are used to perform detailed vibrational analyses and to understand the intrinsic properties of the molecule, such as its conformational stability and intramolecular interactions. nih.govresearchgate.net
A common application of QM is the calculation of vibrational frequencies, which can be directly compared with experimental spectroscopic data, such as Raman and Infrared (IR) spectra. nih.govnih.gov For α-D-mannose, QM calculations have been used to simulate its Raman spectrum, helping to assign specific vibrational modes. nih.gov For example, simulated vibrational frequencies for α-D-mannose pyranose were identified in the 900–1000 cm⁻¹ anomeric region, which corresponds well with experimental measurements. nih.gov This type of analysis is crucial for distinguishing between anomeric forms (α and β) in solution. nih.gov Preliminary QM calculations have also been used to interpret the far-IR spectra of α-D-mannose, assigning the region below ~550 cm⁻¹ to localized, overlapping C-OH bending modes that are strongly influenced by the hydrogen-bonding network. nih.gov
QM studies also offer a detailed view of the molecule's geometry and the subtle forces that stabilize it. By optimizing the geometry of various conformers of α-D-mannose, researchers can determine the lowest energy structures. researchgate.net These calculations have shown little energetic difference in a vacuum between the alpha and beta anomers of mannopyranose in the standard ⁴C₁ chair conformation. researchgate.net Furthermore, techniques like Natural Bond Orbital (NBO) analysis can be applied to investigate intramolecular hydrogen bonds, identifying which interactions are most significant in stabilizing the molecule's structure. researchgate.net This combined approach of QM and MD simulations provides a robust method for interpreting experimental spectra and understanding the structural dynamics of α-D-mannose in different environments. researchgate.net
Isotopic Labeling and Metabolic Tracing Techniques
Stable Isotope Tracers (e.g., ¹³C-Mannose, ¹³C-Glucose) for Metabolic Flux Analysis
Metabolic flux analysis (MFA) using stable isotope tracers is a cornerstone technique for quantitatively mapping the flow of atoms through metabolic networks. medchemexpress.com By supplying cells with a substrate labeled with a stable isotope, such as ¹³C-mannose or ¹³C-glucose, researchers can track the metabolic fate of the carbon backbone and determine the rates (fluxes) of intracellular biochemical reactions. medchemexpress.comd-nb.info This approach has emerged as the primary method for quantifying metabolic pathway activity in vivo. d-nb.inforesearchgate.net
The general workflow of a ¹³C-MFA experiment involves culturing cells in a medium where a primary carbon source is replaced by its ¹³C-labeled counterpart. d-nb.inforesearchgate.net After the cells reach a metabolic and isotopic steady state, metabolites are extracted and their mass isotopomer distributions (MIDs) are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). d-nb.infobiorxiv.org The resulting labeling patterns in downstream metabolites, such as intermediates of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle, provide a detailed record of the metabolic pathways that were active. d-nb.infoelifesciences.org
In the context of α-D-mannose research, stable isotope tracers are used to dissect the interplay between mannose and glucose metabolism. For example, by using ¹³C₆-glucose, researchers can trace its conversion into various intermediates, including those in the mannose biosynthetic pathway. elifesciences.org Comparing the labeling patterns in cells grown with ¹³C-glucose versus those grown with ¹³C-mannose can reveal how much of the mannose required for processes like N-glycosylation is derived from extracellular mannose versus de novo synthesis from glucose. nih.gov This quantitative insight is crucial for understanding how mannose supplementation affects cellular metabolism and for identifying bottlenecks or rerouting of metabolic flux under different conditions. elifesciences.org
Radiometric Labeling for Cellular Uptake and Metabolic Fate Studies
Radiometric labeling is a classic and highly sensitive method used to trace the uptake and metabolic fate of molecules like α-D-mannose within cells. nih.govucsd.edu This technique involves introducing a precursor molecule containing a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), and tracking its incorporation into various cellular components over time. nih.govnih.gov It is a straightforward method that provides specific information about the distribution and sequence of sugar chains in glycoconjugates. ucsd.edu
For nearly four decades, [2-³H]-mannose has been a widely used tracer for specifically labeling mannose-containing glycans. nih.gov The tritium at the C-2 position is lost to water if the resulting mannose-6-phosphate is isomerized to fructose-6-phosphate (B1210287) by mannose phosphate isomerase (MPI). This makes the label highly specific for pathways that utilize mannose directly, as the released ³HOH is diluted into the vast cellular water pool, preventing the labeling of other hexoses. nih.gov Studies using [2-³H]-mannose have shown its rapid incorporation into mannose-6-phosphate, mannose-1-phosphate, and GDP-mannose within minutes of cellular uptake. nih.gov
Comparing the incorporation of different radiolabels provides further insights. For example, experiments comparing [¹⁴C]-glucose and [2-³H]-mannose have helped establish that, under physiological conditions, cells derive a significant portion of their mannose from glucose. nih.gov While these radiometric techniques are powerful, it's important to optimize labeling conditions to ensure that cell viability is not affected and to maximize precursor uptake. ucsd.edunih.gov Although newer stable isotope methods offer more precise quantification, radiometric labeling remains a valuable tool, especially for its simplicity and high sensitivity in tracing the initial steps of mannose metabolism and its incorporation into complex glycoconjugates. nih.govucsd.edu
Cellular and Molecular Assays for Functional Characterization
A variety of cellular and molecular assays are employed to functionally characterize α-D-mannose and its derivatives, particularly in the context of their interactions with proteins and their effects on cellular processes. These assays are essential for determining binding affinities, enzymatic activities, and cellular responses.
Enzyme and Binding Assays: To quantify the enzymatic processing of mannose-containing substrates, specific activity assays are used. For instance, the release of D-mannose from oligosaccharides by enzymes like α-1,2-mannosidase can be quantified using commercially available kits, such as the Megazyme D-mannose assay kit. nih.gov This allows for the determination of key kinetic parameters like Kₘ and kcat. nih.gov Competitive binding assays are fundamental for evaluating the potency of mannose-based inhibitors. In these assays, the ability of a test compound to displace a known labeled ligand from a receptor, such as the FimH lectin, is measured to determine its inhibitory concentration (IC₅₀). rsc.org Native affinity gel electrophoresis is another technique used to evaluate the binding of proteins to soluble polysaccharides like α-mannan, providing a qualitative assessment of the interaction. nih.gov
Cell-Based Functional Assays: The biological effects of mannose and its analogs on cells are assessed using a range of functional assays. Cell viability and cytotoxicity can be determined using metabolic activity assays, such as the 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide (MTT) assay, which measures the metabolic rate of living cells. mdpi.com To study the role of mannose in specific signaling pathways, reporter gene assays are often used. For example, the activation of the NF-κB pathway in response to ALPK1 kinase activation by mannose-related nucleotide sugars can be measured using a secreted embryonic alkaline phosphatase (SEAP) reporter system in engineered cells. biorxiv.org Furthermore, the functional consequences of mannose metabolism on cellular differentiation, such as erythropoiesis, can be characterized by monitoring the expression of cell surface markers (e.g., CD49d, CD71) via flow cytometry. researchgate.net
Below is an interactive table summarizing some of the assays used in α-D-mannose research:
| Assay Type | Specific Assay | Purpose | Reference |
| Enzyme Kinetics | D-Mannose Assay Kit (e.g., Megazyme) | To quantify the concentration of free D-mannose released by enzymatic hydrolysis. | nih.gov |
| Binding Affinity | Competitive Binding Assay | To determine the IC₅₀ value of antagonists for a specific receptor (e.g., FimH). | rsc.org |
| Binding Interaction | Native Affinity Gel Electrophoresis | To qualitatively assess the binding of a protein to a polysaccharide (e.g., α-mannan). | nih.gov |
| Cell Viability | MTT Assay | To measure cellular metabolic activity as an indicator of cell viability or cytotoxicity. | mdpi.com |
| Signal Transduction | NF-κB/AP-1 Reporter Assay | To quantify the activation of a specific signaling pathway in response to a stimulus. | biorxiv.org |
| Cellular Differentiation | Flow Cytometry for Surface Markers | To characterize cell populations based on the expression of differentiation markers. | researchgate.net |
Receptor Binding Assays (e.g., ELISA, Blot Overlays)
Receptor binding assays are fundamental in elucidating the interactions between mannose-containing ligands and their corresponding receptors, such as the Macrophage Mannose Receptor (MR, CD206). These techniques quantify the affinity and specificity of binding events, providing insight into the initial step of many physiological and pathological processes.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to study these interactions. In a typical assay, a plate is coated with a specific antigen, such as the envelope (E) glycoprotein (B1211001) of the Dengue virus (DV), which is known to be mannosylated. nih.govnih.gov Recombinant forms of the mannose receptor, or its specific domains, are then added. The binding is detected using an antibody conjugated to an enzyme that produces a measurable colorimetric signal.
Research has demonstrated that the mannose receptor binds to all four serotypes of the Dengue virus via its carbohydrate recognition domains (CRDs). nih.govnih.gov Specifically, studies using various recombinant MR fusion proteins have pinpointed the CRD4-7 region as essential for this binding, whereas the cysteine-rich (CR) or fibronectin type-II (FNII) domains show no binding. nih.govplos.org This binding is characteristically inhibited by the presence of free mannose, confirming the carbohydrate-dependent nature of the interaction. nih.gov
Table 1: ELISA-based Analysis of Mannose Receptor (MR) Domain Binding to Dengue Virus (DV) Antigens
| MR Construct | Target Antigen | Binding Observed | Reference |
|---|---|---|---|
| Full Extracellular MR | DV2 (mosquito cell-derived) | Yes | nih.gov |
| Full Extracellular MR | Soluble E Protein (human cell-derived) | Yes | nih.gov |
| CRD4-7-Fc | DV2 (mosquito cell-derived) | Yes | nih.govplos.org |
| CRD4-7-Fc | Soluble E Protein (human cell-derived) | Yes | nih.govplos.org |
| CR-Fc | DV2 (mosquito cell-derived) | No | nih.gov |
This table summarizes findings from studies where different domains of the mannose receptor were tested for their ability to bind to Dengue virus antigens using ELISA.
Blot overlays, another critical technique, provide further evidence of binding specificity. In this method, proteins like the DV soluble E protein (sE) are separated by size using SDS-PAGE, transferred to a nitrocellulose membrane, and then probed with a receptor fragment, such as MR CRD4-7-Fc. researchgate.net A subsequent detection step reveals the specific protein to which the receptor fragment has bound. Studies using this method have confirmed that the MR CRD4-7 fragment binds directly to the sE protein. plos.orgresearchgate.net Furthermore, when the sE protein is treated with PNGase F to remove N-linked sugars, this binding is abrogated, demonstrating the crucial role of the glycan structures in the receptor-ligand interaction. nih.govresearchgate.net
Cellular Uptake and Internalization Studies (e.g., Fluorescent Conjugates)
To understand the fate of this compound-bearing molecules following receptor binding, researchers employ cellular uptake and internalization studies. A primary methodology involves conjugating mannose or mannosylated structures to fluorescent molecules, creating probes that can be tracked as they are taken into cells.
Scientists have synthesized a variety of these fluorescent conjugates, attaching this compound to dyes like fluorescein (B123965) or BODIPY. tandfonline.comresearchgate.net These probes are then introduced to cell cultures, particularly cells known to express the mannose receptor, such as macrophages and dendritic cells (DCs). tandfonline.commdpi.com The internalization of the fluorescent signal is typically monitored using techniques like flow cytometry and fluorescence microscopy.
Studies consistently show that the uptake of these mannosylated conjugates is highly efficient in MR-expressing cells, like RAW264.7 macrophages, but negligible in MR-negative cells, such as NIH/3T3 fibroblasts. nih.gov This receptor-mediated endocytosis can be competitively inhibited by adding an excess of free this compound or by pre-treating the cells with an anti-MR antibody, which blocks the receptor. nih.gov
The efficiency of uptake has also been shown to correlate with the complexity of the mannose structure. Probes functionalized with branched, multivalent mannose structures (e.g., tri- or heptamannosides) are internalized more effectively than those with a single mannose unit (monomannosides). tandfonline.comresearchgate.net This suggests that multivalency enhances the avidity of the interaction with the mannose receptor, leading to more robust internalization. researchgate.net
Table 2: Cellular Uptake of this compound Fluorescent Conjugates
| Fluorescent Conjugate | Cell Line | Uptake Mechanism | Key Finding | Reference |
|---|---|---|---|---|
| BODIPY-Man-PRX | RAW264.7 (macrophage) | MMR-mediated endocytosis | Uptake inhibited by free α-D-mannose and anti-MMR antibody. | nih.gov |
| Fluorescein-Mannotriose | THP-1 (immature DCs) | Endocytosis | High-mannose branched structures efficiently internalized. | tandfonline.com |
| BODIPY-Heptamannoside | Dendritic Cells | Mannose-receptor-dependent | Uptake is concentration- and mannose-receptor-dependent. | researchgate.net |
This table presents findings from studies using fluorescently labeled mannose conjugates to investigate cellular uptake in various cell types.
Gene Expression and Proteomic Profiling (e.g., RNA-seq, Metabolomics)
Advanced 'omics' technologies provide a global view of how this compound and its metabolic pathways influence cellular function at the molecular level. RNA-sequencing (RNA-seq), proteomics, and metabolomics are powerful tools for generating comprehensive datasets on gene expression, protein abundance, and metabolite levels.
RNA-seq analysis allows for the profiling of the entire transcriptome, revealing changes in the expression of genes involved in mannose metabolism and glycosylation. For example, RNA-seq has been used to identify age-dependent changes in the expression of N-glycosylation pathway enzymes in mouse gonadotropes. nih.gov In one such study, Man1a2, an alpha-mannosidase, was significantly downregulated with age, while Man2a1, another alpha-mannosidase, showed a trend towards upregulation. nih.gov In agricultural science, RNA-seq has revealed that in the inferior grains of rice, the expression of genes involved in the sucrose-to-starch pathway (where mannose can be an intermediate) is delayed compared to superior grains. plos.org
Table 3: Examples of Gene Expression Changes Related to Mannose Pathways Identified by RNA-Seq
| Study Context | Organism/Cell Type | Gene(s) of Interest | Observed Change | Reference |
|---|---|---|---|---|
| Aging | Mouse Gonadotropes | Man1a2 (alpha-mannosidase) | Downregulated with age | nih.gov |
| Aging | Mouse Gonadotropes | Man2a1 (alpha-mannosidase) | Upregulated with age | nih.gov |
| Plant Development | Rice (Inferior Grains) | Starch synthesis genes | Delayed expression | plos.org |
This table highlights selected findings from RNA-seq studies that have identified differential expression of genes associated with mannose metabolism or mannose-containing polysaccharides.
Proteomic and metabolomic profiling complements gene expression data by directly measuring proteins and small molecules. Proteomics studies have highlighted the importance of mannosylation (a post-translational modification) in disease. In soft tissue sarcomas, an increase in high-mannose-type N-glycans on proteins was found to be indicative of disease progression and poorer prognosis. nih.gov Metabolomics, the large-scale study of metabolites, has identified D-mannose itself as a molecule of interest in various biological contexts. In a study on weight loss in older adults, the baseline abundance of a metabolite peak potentially representing mannose was significantly associated with changes in visceral adipose tissue mass. nih.gov Similarly, a combined proteomic and metabolomic analysis of rice exposed to spaceflight conditions identified D-mannose as a key differential metabolite, with its abundance linked to changes in peroxidase protein levels. frontiersin.org
Emerging Research Frontiers and Unresolved Questions in Alpha D Mannose Biology
Intracellular Trafficking and Compartmentalization of Mannose and its Derivatives
The journey of alpha-D-mannose within the cell is a highly regulated process involving specific transporters and enzymatic pathways that dictate its metabolic fate. Once inside the cell, mannose is phosphorylated to mannose-6-phosphate (B13060355) (M6P), a key intermediate that stands at a metabolic crossroads. nih.govresearchgate.net From here, it can be shunted into several pathways, including glycolysis or glycosylation. researchgate.netpnas.org
The intracellular trafficking of mannose and its derivatives is tightly linked to the expression and activity of two key enzymes: phosphomannose isomerase (PMI) and phosphomannomutase 2 (PMM2). researchgate.netnih.gov PMI converts M6P to fructose-6-phosphate (B1210287), thereby channeling mannose into the glycolytic pathway. nih.govresearchgate.net In contrast, PMM2 directs M6P towards the synthesis of nucleotide sugars required for glycosylation. researchgate.net The ratio of PMI to PMM2 activity is a critical determinant of mannose's metabolic fate within the cell. researchgate.net
Studies have shown that the compartmentalization of mannose metabolism is crucial for cellular function. For instance, in some cell types, the majority of intracellular mannose enters the glycolytic pathway to support biosynthetic processes. researchgate.net The transport of mannose across cellular membranes is primarily facilitated by glucose transporters (GLUTs). pnas.orgnih.gov However, the existence of specific mannose transporters in certain tissues like the intestine and kidney has also been suggested. nih.gov
The compartmentalization of mannose metabolism extends to the degradation of free polymannose oligosaccharides, which are byproducts of glycoprotein (B1211001) biosynthesis. These oligosaccharides are found in both the cytosol and vesicular compartments, with distinct degradation pathways in each location. nih.gov For example, a specific mannose-containing isomer, Man5GlcNAc, is formed in the cytosol and requires translocation to a vesicular compartment, likely the lysosomes, for further processing. nih.gov This highlights the intricate spatial organization of mannose metabolism within the cell.
Furthermore, the mannose 6-phosphate receptor plays a crucial role in the compartmentalization of lysosomal acid hydrolases. nih.gov Mutations affecting this receptor can lead to the abnormal secretion of these enzymes, underscoring the importance of proper mannose-derivative trafficking for maintaining cellular homeostasis. nih.gov
Interplay of Mannose Metabolism with Other Cellular Pathways in Health and Disease Pathogenesis
The metabolism of this compound is intricately connected with a multitude of other cellular pathways, and its dysregulation is increasingly implicated in various health conditions and disease processes. This interplay is particularly evident in the context of glucose metabolism, immune responses, and cancer biology.
Mannose and glucose share the same cellular transporters, and once inside the cell, mannose-6-phosphate (M6P) can inhibit key enzymes of glycolysis, such as hexokinase and phosphoglucose (B3042753) isomerase. nih.govfrontiersin.org This competitive inhibition can significantly impact cellular energy production. In certain cancer cells with low levels of the enzyme phosphomannose isomerase (PMI), the accumulation of M6P disrupts glucose metabolism, leading to energy deficits and ultimately cell death. frontiersin.orgresearchgate.net
The influence of mannose metabolism extends to crucial signaling pathways. For instance, mannose has been shown to suppress the activation of the ERK pathway and promote the phosphorylation of GSK-3β, which in turn affects the expression of proteins involved in epithelial-mesenchymal transition (EMT), a process critical in cancer metastasis. frontiersin.org Furthermore, mannose can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. pnas.org This activation can lead to the degradation of PD-L1, a protein that helps cancer cells evade the immune system, thereby enhancing anti-tumor immunity. pnas.org
In the context of the immune system, mannose metabolism plays a vital role in shaping T-cell differentiation and function. researchgate.net Supplementation with D-mannose has been found to enhance the anti-tumor activity of T-cells and restrict their exhaustion. bmj.com Mechanistically, D-mannose treatment can induce a metabolic shift away from glycolysis and increase the O-GlcNAcylation of β-catenin, a key protein in T-cell development. bmj.com Moreover, mannose can directly modulate the activity of pyruvate (B1213749) kinase M2 (PKM2), an enzyme involved in the final step of glycolysis, leading to the activation of the NF-κB pathway and inducing a form of inflammatory cell death called pyroptosis in cancer cells. researchgate.netresearchgate.net
Recent research has also highlighted the role of mannose in maintaining gut homeostasis. nih.govspringernature.com Mannose supplementation can ameliorate colitis by preventing endoplasmic reticulum stress in intestinal epithelial cells and suppressing the production of the pro-inflammatory cytokine TNF-α by macrophages. nih.govspringernature.com This is achieved, in part, by reducing the levels of certain glycolytic metabolites. nih.gov
The table below summarizes the key cellular pathways that interact with mannose metabolism and the associated health and disease implications.
| Interacting Pathway | Key Mediators | Health and Disease Implications |
| Glycolysis | Hexokinase, Phosphoglucose Isomerase, PKM2 | Cancer metabolism, energy homeostasis nih.govfrontiersin.orgresearchgate.net |
| ERK Signaling | GSK-3β, β-catenin, SNAIL | Cancer metastasis, epithelial-mesenchymal transition frontiersin.org |
| AMPK Signaling | AMPK, PD-L1 | Anti-tumor immunity, immunotherapy pnas.org |
| T-cell Differentiation | β-catenin, Tcf7 | Cancer immunotherapy, T-cell exhaustion bmj.com |
| Inflammatory Signaling | NF-κB, NLRP1, Caspase-1, TNF-α | Pyroptosis in cancer, gut inflammation nih.govresearchgate.netresearchgate.net |
| Protein Glycosylation | PMM2, PMI | Gut homeostasis, endoplasmic reticulum stress nih.gov |
Development of Novel Mannose-Based Chemical Probes for Glycobiology Research
The study of glycobiology heavily relies on the development of sophisticated chemical tools to visualize and understand the complex roles of carbohydrates like this compound in cellular processes. researchgate.net Novel mannose-based chemical probes are being engineered to investigate various aspects of mannose metabolism, trafficking, and its involvement in protein glycosylation. beilstein-journals.org
One approach involves the metabolic incorporation of mannose analogs containing reporter groups, such as azides. These modified mannose molecules can be fed to cells and incorporated into glycans through the cell's own metabolic machinery. ucsd.edu The azide (B81097) group then allows for the attachment of fluorescent tags or other reporter molecules via bioorthogonal chemistry, enabling the visualization and tracking of mannose-containing glycans. ucsd.edu For example, azido-(Z,Z)-farnesyl phosphoryl-β-D-mannose probes have been successfully used to label and visualize the dynamics of mannose-containing glycolipids in mycobacteria. ucsd.edu
Another strategy focuses on creating mimics of natural mannose-containing molecules. For instance, short-chain glycolipid analogs that mimic mannosyl phosphoryl dolichol (MPD), a key intermediate in protein glycosylation, have been synthesized. beilstein-journals.org These probes can incorporate photoreactive and clickable functionalities, allowing them to capture and identify proteins that interact with MPD, such as the yet-to-be-identified MPD scramblase responsible for its translocation across the endoplasmic reticulum membrane. beilstein-journals.org
Fluorescently labeled mannose derivatives are also valuable tools for studying lectins, which are carbohydrate-binding proteins, and for enzyme assays. torontomu.ca The development of these probes allows for sensitive detection and characterization of mannose-binding interactions. Furthermore, chemoenzymatic strategies are being employed to synthesize a variety of modified sugar nucleotides, which can act as probes to study enzymes involved in mannose metabolism. chemrxiv.orgacs.org For example, a C6-amide derivative of GDP-mannose was identified as an inhibitor of GDP-mannose dehydrogenase, an enzyme crucial for alginate biosynthesis in Pseudomonas aeruginosa. chemrxiv.orgacs.org
The synthesis of specifically deuterated mannose and its analogs serves as another type of chemical probe. These isotopically labeled molecules can be used in mass spectrometry-based studies to trace the metabolic fate of mannose and understand its interference with glucose metabolism, particularly in the context of cancer. researchgate.net
Recent advancements have also focused on creating probes for targeting specific mannose structures on the surface of cancer cells. High-mannose-type glycans (HMGs) are often overexpressed on cancer cells, making them attractive targets for diagnostic and therapeutic agents. snmjournals.org Chimeric fusion proteins, consisting of mannose-binding lectins fused to antibody fragments, are being developed as PET imaging agents to specifically target these tumor-associated HMGs. snmjournals.org
The table below highlights some of the developed mannose-based chemical probes and their applications in glycobiology research.
| Probe Type | Example | Application |
| Metabolic Probes | Azido-(Z,Z)-farnesyl phosphoryl-β-D-mannose | Labeling and visualizing mannose-containing glycolipids ucsd.edu |
| Mimics of Natural Substrates | Photoreactive, clickable MPD mimics | Identifying proteins involved in mannose derivative trafficking beilstein-journals.org |
| Fluorescent Probes | Fluorescently labeled mannose | Lectin discovery and enzyme studies torontomu.ca |
| Enzyme Probes | C6-amide derivative of GDP-mannose | Inhibiting and studying enzymes in mannose metabolism chemrxiv.orgacs.org |
| Isotopically Labeled Probes | Deuterated D-mannose | Tracing metabolic pathways using mass spectrometry researchgate.net |
| Targeting Probes | Chimeric fusion protein (AvFc) | PET imaging of high-mannose glycans on cancer cells snmjournals.org |
Elucidation of Regulatory Mechanisms Governing Mannose Homeostasis
The maintenance of stable intracellular levels of mannose and its derivatives, known as mannose homeostasis, is critical for normal cellular function. This delicate balance is governed by a complex interplay of transport, enzymatic activity, and receptor-mediated clearance.
A key regulatory point in mannose homeostasis is the activity of the mannose receptor (MR), a C-type lectin primarily expressed on the surface of macrophages and dendritic cells. nih.govelsevier.es The MR plays a crucial role in clearing glycoproteins from the circulation that bear terminal mannose residues. nih.gov Mice lacking the mannose receptor exhibit elevated levels of several lysosomal hydrolases in their serum, demonstrating the receptor's essential role in maintaining the homeostasis of these glycoproteins. nih.gov The MR is considered a major homeostatic receptor responsible for the efficient removal of molecules that require a short half-life in circulation. elsevier.eselsevier.es
Internally, the flux of mannose through its metabolic pathways is tightly controlled by the relative activities of two key enzymes: phosphomannose isomerase (PMI) and phosphomannomutase 2 (PMM2). researchgate.netnih.gov A high ratio of PMM2 to PMI activity favors the use of mannose for protein N-glycosylation, while a lower ratio directs it towards glycolysis. nih.gov Dysregulation of the expression of these enzymes has been observed in inflammatory bowel disease, suggesting a link between altered mannose metabolism and disease pathogenesis. nih.gov
The mannose phosphotransferase system (Man-PTS) in bacteria, particularly the enzyme II (EII) component, is another important regulatory system. nih.gov In Enterococcus faecalis, the Man-PTS EII has been shown to be crucial for maintaining pH homeostasis in alkaline environments, an ATP-dependent process. nih.gov This system regulates the expression of genes encoding membrane transporter components, highlighting its role in adapting to environmental stress. nih.gov
Furthermore, the mannose receptor can also act as a direct regulator of T-cell activity. pnas.org Its expression on dendritic cells can lead to the induction of T-cell tolerance through a direct interaction with the CD45 protein on T-cells. pnas.org This interaction inhibits CD45 phosphatase activity, leading to the upregulation of the inhibitory receptor CTLA-4. pnas.org
In some cellular contexts, when external glucose is limited, intracellular mannose levels can be maintained through the breakdown of glycogen (B147801) reserves and the recycling of mannose from existing glycoproteins. biorxiv.org This indicates the presence of robust mechanisms to ensure a continuous supply of mannose for essential processes like protein glycosylation. biorxiv.org
The table below summarizes the key regulatory mechanisms of mannose homeostasis.
| Regulatory Mechanism | Key Players | Function |
| Receptor-Mediated Clearance | Mannose Receptor (MR) | Clears mannose-terminating glycoproteins from circulation, maintaining serum homeostasis. nih.govelsevier.es |
| Enzymatic Control of Metabolic Flux | Phosphomannose Isomerase (PMI), Phosphomannomutase 2 (PMM2) | Determines whether mannose is directed towards glycolysis or protein glycosylation. researchgate.netnih.gov |
| Bacterial Phosphotransferase System | Mannose Phosphotransferase System (Man-PTS) Enzyme II | Regulates pH homeostasis and adaptation to stress in bacteria. nih.gov |
| Immune Regulation | Mannose Receptor (MR), CD45, CTLA-4 | Induces T-cell tolerance by modulating T-cell signaling. pnas.org |
| Intracellular Stores and Recycling | Glycogen, Glycoproteins | Provides an internal source of mannose when external sources are limited. biorxiv.org |
Therapeutic Potential of Glycosidase Inhibitors Targeting Mannose Processing
Glycosidase inhibitors that specifically target the enzymes involved in the processing of mannose residues on N-linked glycans represent a promising avenue for therapeutic intervention in a range of diseases, including cancer and viral infections. nih.govresearchgate.net These inhibitors disrupt the normal maturation of glycoproteins, leading to the accumulation of immature, high-mannose glycan structures. researchgate.net
One of the key targets in this area is Golgi α-mannosidase II, an enzyme that plays a crucial role in the conversion of high-mannose N-glycans to complex-type glycans. pnas.orgresearchgate.net Inhibitors of this enzyme, such as swainsonine (B1682842), can block the formation of complex oligosaccharides, which has been shown to reduce tumor growth and metastasis. pnas.org However, the clinical utility of swainsonine has been limited by its off-target inhibition of lysosomal α-mannosidase. pnas.org
Another important target is mannosidase I, which is involved in the initial trimming of mannose residues in the endoplasmic reticulum and Golgi. oup.com Inhibitors like kifunensine (B1673639) can effectively block this step, leading to the production of proteins with predominantly high-mannose glycans. researchgate.netoup.com This strategy has been explored for enzyme replacement therapy in diseases like Gaucher disease, where generating a therapeutic enzyme with high-mannose structures can improve its targeting to macrophages via the mannose receptor. oup.com
Combination therapies using inhibitors of different glycosidases are also being investigated. For example, co-administration of an α-glucosidase inhibitor with a selective endo-α-mannosidase inhibitor has been shown to effectively block the biosynthesis of N-linked glycoproteins. pnas.org
The rationale for using glycosidase inhibitors in antiviral therapy stems from the fact that many viruses rely on the host cell's glycosylation machinery for the proper folding and function of their envelope proteins. acs.org By inhibiting mannose processing enzymes, it is possible to interfere with viral replication and infectivity. For instance, mannosidase inhibitors have shown antiviral activity against SARS-CoV-2, although some have also exhibited cytotoxicity. tandfonline.com
The development of more specific and potent glycosidase inhibitors is an active area of research. For example, deoxymannojirimycin (DMJ) and its derivatives are known inhibitors of mannosidase I. acs.org The modification of existing inhibitors, such as the development of α-glucopyranosyl-1,3-deoxymannojirimycin (Glc-DMJ), has led to more specific inhibitors of endo-α-mannosidase. pnas.org
The table below provides an overview of some glycosidase inhibitors that target mannose processing and their therapeutic potential.
| Inhibitor | Target Enzyme(s) | Therapeutic Potential |
| Swainsonine | Golgi α-mannosidase II, Lysosomal α-mannosidase | Anti-cancer, anti-metastatic pnas.orgnih.gov |
| Kifunensine | Mannosidase I | Enzyme replacement therapy, glycoengineering of therapeutic proteins researchgate.netoup.com |
| Deoxymannojirimycin (DMJ) | Mannosidase I | Antiviral, anti-cancer acs.org |
| α-Glucopyranosyl-1,3-deoxymannojirimycin (Glc-DMJ) | Endo-α-mannosidase | Glycoprotein biosynthesis inhibition pnas.org |
| Combination Therapies | α-Glucosidases, Endo-α-mannosidase | Enhanced inhibition of glycoprotein biosynthesis pnas.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
